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Compound of Interest

4-(3-
Compound Name:
Bromophenylsulfonyl)morpholine

cat. No.: B1333936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and
expected spectral properties of 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited
availability of published experimental data for this specific compound, this document outlines a
reliable synthetic protocol based on established chemical principles and provides predicted
spectral data to aid in its identification and characterization.

Chemical Structure and Properties

o |[UPAC Name: 4-(3-bromobenzenesulfonyl)morpholine
» Molecular Formula: C10H12BrNOsS

e Molecular Weight: 306.18 g/mol

e CAS Number: 871269-13-5

e Structure:

walt text

(A 2D representation of the molecular structure)

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1333936?utm_src=pdf-interest
https://www.benchchem.com/product/b1333936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of 4-(3-
Bromophenylsulfonyl)morpholine based on the analysis of its functional groups and data

from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCls)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Aromatic proton

between two
~7.90 t,J=18Hz 1H Ar-H (H-2) _

substituents (Br

and SOz).

Aromatic proton
ddd, J=7.9, 1.8,
~7.80 1H Ar-H (H-6) ortho to the
1.1 Hz
sulfonyl group.

Aromatic proton
ddd, J = 8.0, 2.0,
~7.75 1H Ar-H (H-4) ortho to the
10Hz .
bromine atom.

Aromatic proton
~7.45 t,J=7.9Hz 1H Ar-H (H-5) meta to both
substituents.

Protons adjacent

) to the
Morpholine (-O- )
~3.75 t,J=4.8Hz 4H CHa) electronegative
2-
oxygen atom are

deshielded.[1]

Protons adjacent
to the nitrogen,
Morpholine (-N- deshielded by
~3.15 t,J=4.8Hz 4H
CHz2-) the electron-
withdrawing

sulfonyl group.[1]

Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment Rationale

Aromatic carbon attached to
~ 1385 Ar-C (C-1)

the sulfonyl group.

Aromatic carbon ortho to the
~136.0 Ar-C (C-6)

sulfonyl group.

Aromatic carbon meta to the
~130.8 Ar-C (C-5)

sulfonyl group.

Aromatic carbon between Br
~130.5 Ar-C (C-2)

and SOa.

Aromatic carbon ortho to the
~126.0 Ar-C (C-4) )

bromine atom.

Aromatic carbon attached to
~123.0 Ar-C (C-3) ]

the bromine atom.

) Carbons adjacent to the

~66.5 Morpholine (-CH2-O-)

oxygen atom.[1]

Carbons adjacent to the

. nitrogen atom, shifted

~46.0 Morpholine (-CH2-N-)

downfield due to the sulfonyl

group.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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BENGHE

Wavenumber . . .
Intensity Assignment Rationale
(cm™)
Characteristic
~ 3100-3000 Medium-Weak C-H stretch (Aromatic)  stretching vibrations
for sp2 C-H bonds.
Asymmetric and
) ] ] symmetric stretching
~ 2980-2850 Medium C-H stretch (Aliphatic) )
of the morpholine CH:2
groups.
) C=C stretch Skeletal vibrations of
~ 1575, 1470 Medium-Strong ] )
(Aromatic) the benzene ring.
Characteristic strong
S=0 stretch ]
~1360-1340 Strong ) absorption for the
(Asymmetric)
sulfonyl group.[2]
Characteristic strong
S=0 stretch )
~1170-1150 Strong ] absorption for the
(Symmetric)
sulfonyl group.[2]
Ether linkage stretch
~ 1110 Strong C-O-C stretch ) o
in the morpholine ring.
Stretching vibration of
~ 920 Medium-Strong S-N stretch the sulfonamide bond.
[2]
Out-of-plane bending
~ 780, 680 Strong C-H bend (Aromatic) for 1,3-disubstituted
benzene.
) Carbon-bromine bond
~ 600-500 Medium C-Br stretch

vibration.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Value lon Rationale

Molecular ion peak, showing
305/307 M+ characteristic isotopic pattern
for one bromine atom (approx.

1:1 ratio).

Loss of sulfur dioxide, a
241/243 [M - SO2]* common fragmentation
- 2
pathway for sulfonyl

compounds.

Bromophenylsulfonyl cation
219/221 [Br-CeHa-SO2]* resulting from cleavage of the
S-N bond.

86 [(CaHsNOJ* Morpholinyl cation from S-N
418
bond cleavage.

56 [C5HaO]* Further fragmentation of the
C3 4
morpholine ring.

Experimental Protocol: Synthesis

This section details a standard laboratory procedure for the synthesis of 4-(3-
Bromophenylsulfonyl)morpholine from commercially available starting materials.

Reaction Scheme
Materials and Equipment

Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine

Base: Triethylamine (EtsN) or Pyridine

Solvent: Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), anhydrous

Work-up Reagents: 1M Hydrochloric acid (HCI), Saturated aqueous sodium bicarbonate

(NaHCO:3), Brine, Anhydrous magnesium sulfate (MgSOa4) or sodium sulfate (NazSQOa)
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Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory
funnel, rotary evaporator.

Procedure

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in
anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the
dropwise addition of triethylamine (1.2 eq).

Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to
room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of
the starting material.

Quenching: Quench the reaction by adding deionized water.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with 1M HCI (2x), saturated NaHCOs solution (2x), and brine (1x).

Drying and Concentration: Dry the separated organic layer over anhydrous MgSOQa, filter,
and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl
acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 4-(3-
Bromophenylsulfonyl)morpholine.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of

4-(3-Bromophenylsulfonyl)morpholine.
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Workflow: Synthesis & Characterization

Synthesis

Chloride in CH2CI2

i

[2. Add Morpholine & Triethylamine)

[3. Stir at RT for 4-6h)

Reaction Complete

[1. Dissolve 3-Bromobenzenesulfony}
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Caption: Synthesis, Purification, and Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromophenylsulfonyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333936#4-3-bromophenylsulfonyl-morpholine-
spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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